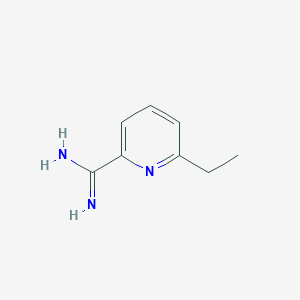

6-Ethylpicolinimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

6-ethylpyridine-2-carboximidamide |

InChI |

InChI=1S/C8H11N3/c1-2-6-4-3-5-7(11-6)8(9)10/h3-5H,2H2,1H3,(H3,9,10) |

InChI Key |

HHFXGWXBMIOISW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CC=C1)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethylpicolinimidamide and Its Derivatives

Established Synthetic Pathways for Picolinimidamides

The synthesis of picolinimidamides, a class of compounds characterized by a pyridine (B92270) ring bearing an amidine functional group, relies on a toolbox of well-established organic reactions. These methods provide versatile entry points to the core structure, which can be further elaborated to generate a wide array of derivatives.

Pinner Reaction and Related Amidine Synthesis

The Pinner reaction stands as a cornerstone in the synthesis of amidines from nitriles. wikipedia.orgmedchemexpress.com This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form an intermediate imino ester salt, commonly referred to as a Pinner salt. wikipedia.orgnrochemistry.com Subsequent reaction of the Pinner salt with ammonia (B1221849) or an amine furnishes the desired amidine. wikipedia.orgnrochemistry.com

The general mechanism of the Pinner reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Nucleophilic attack by the alcohol then leads to the formation of the imino ester. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the intermediate Pinner salt to an ester. nrochemistry.comyoutube.com While a wide range of nitriles and alcohols can be employed, the reaction can be sensitive to steric hindrance around the nitrile group. nrochemistry.com

Various modifications and alternative methods for amidine synthesis have been developed to address the limitations of the classical Pinner reaction and to improve yields and substrate scope. These include base-catalyzed additions to nitriles and multicomponent reactions. wikipedia.orgnih.gov

Cyclization Reactions for Heterocycle Formation (e.g., Pyrimidine, Thiadiazole, Oxadiazole Cores)

Picolinimidamides serve as valuable building blocks for the synthesis of more complex heterocyclic systems. The amidine functionality, with its inherent nucleophilic and electrophilic centers, readily participates in cyclization reactions to form a variety of five- and six-membered rings, which are prevalent motifs in medicinal chemistry.

For instance, the reaction of amidines with 1,3-dicarbonyl compounds or their equivalents provides a straightforward route to substituted pyrimidines . Similarly, cyclization of amidines with appropriate reagents can lead to the formation of thiadiazoles and oxadiazoles , further expanding the chemical space accessible from picolinimidamide (B1582038) precursors. semanticscholar.org

Amidoxime (B1450833) and Oxime Carboxylate Precursor Chemistry

Alternative synthetic strategies for accessing the amidine functionality of picolinimidamides involve the use of amidoxime and oxime carboxylate precursors. Amidoximes can be prepared by the reaction of nitriles with hydroxylamine. These amidoximes can then be converted to amidines through various reduction or rearrangement reactions.

Oxime carboxylates also serve as precursors to amidine-containing structures. These approaches offer alternative pathways that can be advantageous for substrates that are not amenable to the traditional Pinner reaction conditions.

Targeted Synthesis of 6-Ethylpicolinimidamide

The synthesis of the specific target compound, this compound, requires a focused approach that addresses the introduction of the ethyl group at the 6-position of the pyridine ring and the subsequent efficient conversion of the nitrile to the amidine.

Specific Approaches to Introduce the 6-Ethyl Moiety

The key precursor for the synthesis of this compound is 6-ethylpicolinonitrile. A plausible synthetic route to this intermediate involves the alkylation of a pre-existing methyl group on the picoline ring. For example, 6-methylpicolinonitrile can be deprotonated at the methyl group using a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to generate a nucleophilic carbanion. nih.gov This carbanion can then be reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to introduce the desired ethyl group.

It is important to note that the efficiency of this alkylation can be influenced by the nature of the substituent at the 2-position. For instance, the presence of a cyano group, as in 6-methylpicolinonitrile, can affect the stability and reactivity of the generated carbanion, and in some cases, may lead to lower yields. nih.gov

| Starting Material | Base | Electrophile | Product | Reported Challenges |

| 6-Methylpicolinonitrile | LDA or n-BuLi | Ethyl iodide/bromide | 6-Ethylpicolinonitrile | Potential for lower yields due to the electron-withdrawing nature of the cyano group. nih.gov |

Optimization of Reaction Conditions and Yields

To address this, several optimization strategies can be employed:

Choice of Acid Catalyst and Alcohol: In the Pinner reaction, varying the strength and concentration of the acid catalyst, as well as the nature of the alcohol, can significantly impact the reaction efficiency.

Temperature and Reaction Time: Careful control of the reaction temperature is crucial, as Pinner salts can be thermally unstable. wikipedia.org Prolonged reaction times at elevated temperatures may lead to decomposition.

Alternative Amidine Synthesis Methods: If the Pinner reaction proves to be low-yielding, alternative methods such as those catalyzed by transition metals or employing different activating agents for the nitrile could be explored.

Systematic variation of these parameters is necessary to identify the optimal conditions for the synthesis of this compound in high yield and purity.

| Reaction | Key Parameters for Optimization | Potential Challenges |

| Pinner Reaction | Acid catalyst, alcohol, temperature, reaction time | Steric hindrance from the 6-ethyl group, thermal instability of the Pinner salt. wikipedia.orgnrochemistry.com |

| Alternative Amidation | Catalyst, solvent, temperature | Substrate compatibility, catalyst deactivation. |

Green Chemistry Principles in Picolinimidamide Synthesis

The application of green chemistry principles to the synthesis of picolinimidamides, including this compound, is a critical aspect of modern pharmaceutical and chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. While specific green chemistry-focused studies on this compound are not extensively documented, the principles can be applied to its plausible synthetic routes, such as the Pinner reaction and related amidine syntheses.

A significant focus of green chemistry is the replacement of hazardous reagents and solvents with more environmentally benign alternatives. In traditional amidine syntheses, strong acids and volatile organic solvents are often employed. Green approaches advocate for the use of solid acid catalysts or recyclable catalysts that can be easily separated from the reaction mixture, minimizing waste and potential environmental contamination. Furthermore, the substitution of conventional solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a key strategy. For instance, the use of water as a solvent in catalytic reactions is highly desirable due to its non-toxic and non-flammable nature.

Improving the atom economy of a reaction is another core principle of green chemistry. Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product. Reactions with high atom economy generate minimal waste. Catalytic methods are often superior in this regard as they can enable more direct synthetic pathways, avoiding the use of stoichiometric reagents that end up as byproducts. For the synthesis of picolinimidamides, developing catalytic routes that directly combine nitriles with amines would represent a significant improvement in atom economy over multi-step procedures.

Energy efficiency is also a crucial consideration in green chemical synthesis. Traditional methods may require prolonged reaction times at high temperatures, consuming significant amounts of energy. The use of alternative energy sources, such as microwave irradiation or ultrasound, can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. researchgate.netnih.gov Microwave-assisted synthesis, in particular, has been shown to be effective in a variety of organic transformations, offering rapid and uniform heating that can lead to higher yields and purities. researchgate.netresearchgate.net

Solvent-free, or neat, reaction conditions represent an ideal scenario from a green chemistry perspective, as they completely eliminate solvent-related waste. nih.govorganic-chemistry.org While not always feasible, exploring the possibility of conducting the synthesis of this compound and its derivatives under solvent-free conditions, for example through mechanochemical methods (ball milling), could offer substantial environmental benefits.

Interactive Data Table: Green Chemistry Approaches in Amidine Synthesis

| Green Chemistry Principle | Application in Picolinimidamide Synthesis | Potential Benefits |

| Use of Greener Solvents | Replacing traditional organic solvents with water, bio-solvents, or ionic liquids. | Reduced toxicity and environmental pollution. |

| Catalysis | Employing recyclable heterogeneous or biocatalysts instead of stoichiometric reagents. | Minimized waste, easier purification, and potential for catalyst reuse. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Reduced generation of byproducts and waste. |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to accelerate reactions. | Shorter reaction times and lower energy consumption. researchgate.net |

| Solvent-Free Reactions | Conducting syntheses in the absence of a solvent. | Elimination of solvent waste and simplification of work-up procedures. nih.gov |

Advanced Spectroscopic Characterization of 6 Ethylpicolinimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The hypothetical ¹H NMR spectrum of 6-Ethylpicolinimidamide is predicted to show distinct signals corresponding to the protons of the ethyl group and the pyridine (B92270) ring.

The ethyl group protons are expected to appear in the upfield (aliphatic) region. The methyl (CH₃) protons would present as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, would appear as a quartet, being split by the three methyl protons. These methylene protons are deshielded compared to the methyl protons due to their direct attachment to the aromatic pyridine ring.

The protons on the pyridine ring are found in the downfield (aromatic) region. Their specific chemical shifts and coupling patterns are dictated by their position relative to the nitrogen atom and the two substituents. The spectrum would exhibit a characteristic splitting pattern for a 2,6-disubstituted pyridine ring, typically appearing as two doublets and a triplet (or a doublet of doublets). The protons of the imidamide group (-NH and -NH₂) are expected to appear as broad signals due to rapid chemical exchange and quadrupole effects from the nitrogen atoms; their chemical shifts can vary significantly depending on the solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3 | 7.55 | d | 7.8 | 1H |

| H-4 | 7.70 | t | 7.8 | 1H |

| H-5 | 7.25 | d | 7.8 | 1H |

| -CH₂- (Ethyl) | 2.85 | q | 7.6 | 2H |

| -CH₃ (Ethyl) | 1.30 | t | 7.6 | 3H |

| -NH / -NH₂ | ~5.50 | br s | - | 3H |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. nih.gov Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its electronic environment and hybridization state. nih.gov The spectrum for this compound is predicted to show eight distinct signals.

The carbon atoms of the pyridine ring are expected to resonate in the downfield region (120-160 ppm), characteristic of sp²-hybridized carbons in an aromatic system. The carbons directly bonded to nitrogen (C-2 and C-6) would be the most deshielded. The imidamide carbon (C=N) is also anticipated to appear significantly downfield, typically in the 155-165 ppm range. The two aliphatic carbons of the ethyl group would appear in the upfield region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | 155.0 |

| C-3 (Pyridine) | 121.5 |

| C-4 (Pyridine) | 137.0 |

| C-5 (Pyridine) | 124.0 |

| C-6 (Pyridine) | 162.0 |

| C=N (Imidamide) | 158.5 |

| -CH₂- (Ethyl) | 26.0 |

| -CH₃ (Ethyl) | 14.5 |

Two-dimensional (2D) NMR experiments provide correlation data that confirms the atomic connectivity deduced from 1D spectra. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a critical cross-peak connecting the methylene quartet at δ 2.85 ppm and the methyl triplet at δ 1.30 ppm, confirming the presence of the ethyl fragment. It would also show correlations between the adjacent aromatic protons H-3, H-4, and H-5, confirming their sequence on the pyridine ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). sdsu.edu An HSQC spectrum would unambiguously link the proton signals to their corresponding carbon signals. For instance, it would show a cross-peak between the proton signal at δ 1.30 ppm and the carbon signal at δ 14.5 ppm, assigning them to the -CH₃ group. Similarly, correlations would be seen for the -CH₂- group and the C-3, C-4, and C-5 carbons of the pyridine ring with their attached protons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for connecting different parts of the molecule. sdsu.edu A key correlation in the HMBC spectrum would be a cross-peak from the methylene protons (-CH₂) of the ethyl group (δ 2.85 ppm) to the C-6 carbon of the pyridine ring (δ 162.0 ppm). This observation would be definitive proof that the ethyl group is attached at the C-6 position.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds that have the same nominal mass but different atomic compositions. For this compound, HRMS would be used to confirm its molecular formula of C₈H₁₁N₃.

Table 3: Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₃ |

| Ion Form | [M+H]⁺ |

| Calculated Exact Mass | 150.1026 |

| Observed Mass | 150.1024 |

| Mass Error | -1.3 ppm |

The extremely low mass error between the calculated and observed values provides high confidence in the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. chemicalbook.com This process provides valuable structural information by revealing how a molecule breaks apart. The protonated molecular ion of this compound ([M+H]⁺, m/z 150.1) would be selected and subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for this type of structure would include the loss of small neutral molecules like ammonia (B1221849) (NH₃) from the imidamide group and the cleavage of the bond between the pyridine ring and the ethyl group. The most favorable cleavage is often the benzylic-type cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable ion, or the loss of the entire ethyl group.

Table 4: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 150.1 | 133.1 | NH₃ (17.0 Da) | [M+H-NH₃]⁺ |

| 150.1 | 121.1 | C₂H₅ (29.0 Da) | [M+H-C₂H₅]⁺ |

| 121.1 | 94.1 | HCN (27.0 Da) | [M+H-C₂H₅-HCN]⁺ |

Hyphenated Techniques (e.g., LC-MS, GC-MS, Q-TOF LC-MS) for Purity and Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for analyzing chemical compounds within complex matrices and for determining their purity. rsc.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry offer high sensitivity and specificity. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of moderately polar and non-volatile compounds like this compound. The compound is first separated from impurities on a liquid chromatography column before being introduced into the mass spectrometer. nih.gov The mass spectrometer then ionizes the molecule—typically yielding a protonated molecular ion ([M+H]⁺) in positive ionization mode—and separates the ions based on their mass-to-charge ratio (m/z), confirming the molecular weight of the compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile and thermally stable compounds. nih.gov For less volatile compounds like this compound, a derivatization step may be required to increase volatility and thermal stability before analysis. mdpi.comnih.gov The GC separates components of a mixture based on their boiling points and interactions with the stationary phase, after which the mass spectrometer provides mass data for identification. nih.gov

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) represents a high-resolution mass spectrometry (HRMS) technique. nih.govucalgary.ca It combines the high separation efficiency of LC with the high mass accuracy of a TOF analyzer. nih.gov This allows for the determination of the elemental composition of this compound with a high degree of confidence by providing a very precise mass measurement, which is crucial for distinguishing between compounds with the same nominal mass. lcms.cz

Table 1: Representative Mass Spectrometry Data for this compound

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. nih.gov It operates on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. vscht.cz The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where characteristic peaks correspond to specific bond types. researchgate.net

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the imidamide group, C=N stretching, C-N stretching, aromatic C=C and C-H stretching from the pyridine ring, and aliphatic C-H stretching from the ethyl group. frontiersin.org

Table 2: Predicted FT-IR Absorption Bands for this compound

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing FT-IR data. nih.gov While FT-IR is based on absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. ojp.gov This technique is particularly sensitive to non-polar and symmetric bonds, which may be weak or absent in an FT-IR spectrum. nih.gov For this compound, Raman spectroscopy would be effective for observing the symmetric breathing vibrations of the pyridine ring and the stretching of the C-C bond in the ethyl group. researchgate.net

Table 3: Predicted Raman Shifts for this compound

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes electronic transitions from a ground state to an excited state. mdpi.comupi.edu This technique is primarily used to analyze compounds containing chromophores, which are typically conjugated systems of double bonds. mdpi.com The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions within the conjugated picolinimidamide (B1582038) system. mu-varna.bg The position and intensity (molar absorptivity, ε) of these bands provide information about the electronic structure of the molecule. upi.edu

Table 4: Representative UV-Vis Absorption Data for this compound in Methanol

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic and molecular structure of a compound in its crystalline state. mdpi.comresearchgate.net When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the beam in a specific pattern. Analysis of this diffraction pattern allows for the calculation of the precise position of each atom in the crystal lattice, providing unambiguous information on bond lengths, bond angles, and stereochemistry. mdpi.com For a new compound like this compound, a successful single-crystal XRD analysis would provide definitive proof of its structure. Powder X-ray Diffraction (PXRD) is also used to characterize the bulk material, confirm its crystalline phase, and identify any potential polymorphs. mdpi.com

Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

Table of Compounds

| Compound Name |

|---|

Computational and Theoretical Chemistry Studies on 6 Ethylpicolinimidamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to predict various chemical and physical characteristics before a compound is synthesized or to understand its behavior at a quantum mechanical level.

Electronic Structure Elucidation and Quantum Chemical Properties

A DFT study on 6-Ethylpicolinimidamide would involve optimizing its molecular geometry to find the most stable three-dimensional structure. From this optimized structure, various quantum chemical properties could be calculated. These properties help in understanding the molecule's reactivity, stability, and spectroscopic characteristics.

A search of scientific literature did not provide specific DFT calculations detailing the electronic structure or quantum chemical properties for this compound.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other molecules, such as receptors or reactants.

Specific MEP analysis data for this compound is not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density, which are key to understanding molecular stability and reactivity.

No specific NBO analysis detailing intramolecular interactions and stabilization energies for this compound could be located in published studies.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental in predicting a molecule's chemical reactivity and its behavior in chemical reactions. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Calculations of HOMO-LUMO energies and their corresponding energy gap for this compound have not been reported in the searched scientific literature.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations combined with conformational analysis would be used to explore its different possible shapes (conformers) and their relative energies. This is essential for understanding how the molecule might fit into a binding site of a protein or how it behaves in different solvent environments.

There are no available MD simulation or detailed conformational analysis studies specifically for this compound in the public domain.

Reaction Mechanism Elucidation using Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. This helps in understanding how a molecule is formed or how it might react with other species.

No computational studies detailing the reaction mechanisms involving the synthesis or reactivity of this compound were found in the literature search.

Coordination Chemistry of 6 Ethylpicolinimidamide

Ligand Properties and Coordination Modes of Picolinimidamide (B1582038) Derivatives

Picolinimidamide and its derivatives, including the 6-ethyl variant, are part of the broader class of 2-substituted pyridine (B92270) ligands, which are of significant interest in coordination chemistry. fda.gov The defining feature of these molecules is the presence of two nitrogen donor atoms—one on the pyridine ring and one on the exocyclic imidamide group—positioned to facilitate chelation.

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. nih.gov Picolinimidamide derivatives are classic examples of bidentate ligands, meaning they bind to a metal center through two donor sites. nih.gov In this case, coordination occurs via the lone pair of electrons on the pyridine ring nitrogen and one of the nitrogen atoms of the imidamide side chain.

This bidentate coordination forms a stable five-membered ring with the metal ion, a structural motif known as a chelate ring. rsc.org The formation of such rings is thermodynamically favorable, a phenomenon known as the chelate effect, which leads to complexes with enhanced stability compared to those formed with analogous monodentate ligands. The structure of picolinamide-based ligands inherently promotes this N,N-chelation. frontiersin.orgmdpi.com

The geometry of a metal complex is determined by the coordination number of the metal ion and the nature of the ligands. For complexes involving bidentate ligands like picolinimidamide derivatives, various forms of stereoisomerism can arise, particularly in square planar and octahedral geometries. nih.gov

Geometric Isomerism : In octahedral complexes with a general formula of [M(L)₂X₂], where L is a bidentate ligand like 6-ethylpicolinimidamide and X is a monodentate ligand, two geometric isomers are possible:

cis-isomer : The two X ligands are adjacent to each other, at a 90° angle.

trans-isomer : The two X ligands are on opposite sides of the metal ion, at a 180° angle. researchgate.net Similarly, in a square planar [M(L)X₂] complex, cis and trans isomers can exist. researchgate.net For octahedral complexes of the type [M(L)₃], facial (fac) and meridional (mer) isomers can occur. The fac isomer has the three nitrogen atoms from one type of donor (e.g., the pyridine nitrogens) on one face of the octahedron, while the mer isomer has them arranged in a plane bisecting the octahedron. researchgate.net

Optical Isomerism : Octahedral complexes that lack a plane of symmetry can be chiral and exist as a pair of non-superimposable mirror images called enantiomers. nih.govresearchgate.net This is common in complexes of the type [M(L)₃] and cis-[M(L)₂X₂]. These enantiomers are often designated as delta (Δ) and lambda (Λ) based on the helicity of the coordinated ligands. researchgate.net

The potential for these different isomeric forms is a critical aspect of the stereochemistry of picolinimidamide complexes.

Interactive Table: Possible Isomers in Metal Complexes with Bidentate Ligands

Explore the types of isomerism that can occur based on the complex's geometry and composition.

| Complex Type | Geometry | Geometric Isomerism? | Optical Isomerism? |

| [M(L)₂X₂] | Octahedral | Yes (cis/trans) | Yes (for cis isomer) |

| [M(L)₃] | Octahedral | No | Yes (Δ/Λ) |

| [M(L)₂XY] | Octahedral | Yes (multiple isomers) | Yes |

| [M(L)X₂] | Square Planar | Yes (cis/trans) | No |

| [M(L)₂] | Square Planar | No | No |

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with picolinimidamide ligands generally involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized to determine their structure and properties.

Copper(II) readily forms complexes with a wide variety of nitrogen-donor ligands. acs.org The synthesis of a copper(II) complex with this compound would typically involve combining a copper(II) salt, such as copper(II) chloride or copper(II) nitrate, with the ligand in a 1:1 or 1:2 molar ratio in a solvent like ethanol (B145695) or methanol. mdpi.com Gentle heating may be applied to facilitate the reaction. The resulting complex, which could have a formula like [Cu(6-Et-pia)₂]Cl₂ (where 6-Et-pia represents the this compound ligand), would then be isolated by cooling, evaporation, or precipitation. mdpi.comnih.gov

Characterization of such copper(II) complexes often reveals a square planar or distorted octahedral geometry, depending on the coordination of counter-ions or solvent molecules. mdpi.comrsc.org Studies on related picolinamide (B142947) complexes have shown that the amide oxygen and pyridine nitrogen coordinate to the Cu(II) center. mdpi.com For picolinimidamide, this would be the two nitrogen atoms.

Picolinimidamide derivatives can also form stable complexes with main group metals. Zinc(II), which is on the border of main group and transition metals, is a prime example. Zinc(II) complexes of picolinamide have been synthesized and structurally characterized, often revealing a tetrahedral or octahedral geometry. sjctni.edugoogle.com For instance, reacting zinc(II) chloride with a picolinamide-type ligand can yield complexes like [Zn(ligand)₂Cl₂]. sjctni.edugoogle.com

Magnesium(II) is another main group metal known to form complexes with amide and pyridine-containing ligands. wikipedia.org Synthesis would typically involve reacting a magnesium salt, such as MgCl₂ or MgBr₂, with the deprotonated form of the ligand, often prepared using a strong base. The resulting complexes can feature various coordination numbers, often with solvent molecules like tetrahydrofuran (B95107) (THF) or pyridine completing the coordination sphere. wikipedia.org

Spectroscopic and Structural Analysis of Coordination Compounds

A combination of spectroscopic and structural methods is essential for the unambiguous characterization of new coordination compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the coordination sites of the ligand. Upon complexation of a picolinimidamide ligand, the stretching frequency of the C=N bond of the imidamide group and the pyridine ring vibrations are expected to shift, typically to lower wavenumbers. This shift indicates the involvement of the nitrogen atoms in bonding to the metal ion. New bands at lower frequencies (typically < 500 cm⁻¹) may also appear, corresponding to the metal-nitrogen (M-N) stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy : For transition metal complexes, UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the metal ion. The position and intensity of these d-d transition bands are indicative of the coordination geometry around the metal ion. For instance, a single broad absorption band in the visible region is characteristic of many octahedral and distorted octahedral Cu(II) complexes.

Interactive Table: Spectroscopic Data for a Hypothetical [Cu(picolinamide)₂]Cl₂ Complex

This table illustrates typical shifts in IR frequencies upon complexation.

| Functional Group | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Shift (Δν, cm⁻¹) | Interpretation |

| N-H Stretch | ~3300 | ~3350 | +50 | Change in H-bonding |

| C=O Stretch (Amide I) | ~1670 | ~1645 | -25 | Coordination via Amide Oxygen |

| Pyridine Ring Stretch | ~1590 | ~1570 | -20 | Coordination via Pyridine Nitrogen |

| M-N Stretch | N/A | ~450 | +450 | Formation of Metal-Nitrogen Bond |

X-ray Crystallography of Metal-Picolinimidamide Complexes

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD) and others, yielded no entries for metal complexes of this compound. As no single-crystal X-ray diffraction studies have been reported, data on bond lengths, bond angles, coordination geometries, and crystal packing for these specific complexes are not available.

Spectroscopic Signatures of Metal Coordination

There are no published spectroscopic studies (such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), or Mass Spectrometry) detailing the coordination of this compound to any metal center. As a result, there is no information on characteristic shifts in vibrational frequencies, changes in chemical shifts, or electronic transitions that would signify metal-ligand bond formation.

Theoretical Insights into Metal-Ligand Bonding and Stability

A search for computational and theoretical chemistry studies on this compound and its potential metal complexes also returned no results. There are no available density functional theory (DFT) calculations, molecular orbital analyses, or other theoretical investigations that would provide insight into the nature of the metal-ligand bonding, the electronic structure of the complexes, or their thermodynamic stability.

Due to the absence of any primary research on this compound in the context of coordination chemistry, it is not possible to generate the detailed, data-driven article as requested.

Reactivity and Transformation Pathways of 6 Ethylpicolinimidamide

General Reactivity of the Picolinimidamide (B1582038) Moiety

The picolinimidamide group, a derivative of a carboximidamide, is characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. This arrangement imparts a unique combination of nucleophilic and electrophilic properties to the moiety.

Nucleophilic and Electrophilic Reactions

The picolinimidamide moiety possesses both nucleophilic and electrophilic centers. The nitrogen atoms, with their lone pairs of electrons, act as nucleophiles. They can participate in reactions such as alkylation, acylation, and protonation. The imine nitrogen is generally more basic and nucleophilic than the amine nitrogen.

Conversely, the carbon atom of the C=N double bond is electrophilic. It is susceptible to attack by nucleophiles, particularly after protonation of the imine nitrogen, which enhances its electrophilicity. This can lead to addition-elimination reactions, effectively substituting the -NH2 group. The reactivity is analogous to that of other nitrenoids, which are electron-deficient nitrogen species that are good substrates for electrophilic amination reactions. wikipedia.org

Table 1: Predicted Nucleophilic and Electrophilic Reactions of the Picolinimidamide Moiety

| Reaction Type | Reagent Class | Reactive Site on Moiety | Predicted Product Type |

|---|---|---|---|

| Nucleophilic | Alkyl Halides | Nitrogen Atoms | N-alkylated Picolinimidamidium Salt |

| Nucleophilic | Acyl Chlorides | Nitrogen Atoms | N-acylated Picolinimidamide |

| Electrophilic | Strong Nucleophiles (e.g., Grignard) | Imidamide Carbon | Addition Product (e.g., Diamine after reduction) |

Hydrolysis and Stability Studies

Amidines, including picolinimidamides, are susceptible to hydrolysis, which cleaves the C-N bonds to yield a carboxylic acid derivative (such as an amide or carboxylic acid) and ammonia (B1221849) or an amine. The rate of hydrolysis is highly dependent on pH.

Acidic Conditions: In acidic media, the nitrogen atoms are protonated, making the imidamide carbon more electrophilic and susceptible to attack by water. This generally accelerates hydrolysis.

Neutral/Basic Conditions: Under neutral or basic conditions, hydrolysis is typically slower. The stability of related compounds, such as thiosuccinimide linkages in antibody-drug conjugates, has been shown to be pH-dependent, with hydrolysis being a key reaction pathway that can alter molecular stability. nih.gov While the specific kinetics for 6-Ethylpicolinimidamide are not widely reported, the general principles of amidine chemistry suggest that careful pH control is necessary to prevent degradation in aqueous environments.

Transformations Involving the Pyridine (B92270) Ring

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property, combined with the presence of the ethyl and picolinimidamide substituents, dictates its reactivity in various transformations.

Electrophilic Aromatic Substitution

Compared to benzene (B151609), the pyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.org The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. wikipedia.org Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring. wikipedia.orgrsc.org

If substitution does occur, it is directed primarily to the C-3 and C-5 positions (meta to the nitrogen), as the intermediate carbocation (Wheland intermediate) avoids placing a positive charge on the carbon adjacent to the electron-withdrawing nitrogen. masterorganicchemistry.com The 6-ethyl group is an activating, ortho-para directing substituent. In this molecule, the directing effects are:

Pyridine Nitrogen: Directs meta (to C-3 and C-5).

6-Ethyl Group: Directs ortho (to C-5) and para (to C-3).

2-Imidamide Group: Expected to be deactivating and meta-directing (to C-4).

| C-5 | Meta (Favorable) | Ortho (Favorable) | --- | Most Likely |

Functional Group Transformations (e.g., Oxidation, Reduction)

The ethyl group and the pyridine ring are both subject to functional group transformations.

Oxidation: The ethyl substituent can be oxidized to various functional groups. For instance, the oxidation of 2-methyl-5-ethylpyridine has been studied, indicating that the alkyl side chains on pyridine rings can be converted to carbonyls or carboxylic acids. ect-journal.kzresearchgate.net Microbial oxidation has also been shown to selectively convert an ethyl group on a pyridine ring to a pyridyl-acetic acid. researchgate.net Therefore, under controlled oxidative conditions, the ethyl group of this compound could potentially be transformed into an acetyl group or a carboxylic acid group (6-carboxypicolinimidamide).

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, such as catalytic hydrogenation. The reduction of acetylpyridines with reagents like zinc in formic acid has been shown to afford the corresponding ethylpyridines, indicating that ketone functionalities on pyridine rings can be reduced to alkyl groups. cas.cz While this compound lacks a ketone, this demonstrates the feasibility of modifying substituents on the pyridine core through reduction.

Cross-Coupling Reactions at the Pyridine Core

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they typically require an appropriate leaving group, such as a halide, on the aromatic core. wikipedia.orgnih.gov To make this compound amenable to such reactions, the pyridine ring would first need to be halogenated (e.g., at the C-3 or C-5 position).

Assuming a halogenated derivative (e.g., 3-Bromo-6-ethylpicolinimidamide) is prepared, a variety of cross-coupling reactions could be employed:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a new C-C bond. This reaction is a mainstay in the pharmaceutical industry, though its application to 2-substituted pyridines can be challenging. rsc.org

Negishi Coupling: Utilizes an organozinc nucleophile. nih.gov

Kumada Coupling: Employs a Grignard reagent (organomagnesium). Studies have shown that while Suzuki reactions may fail for some chloro-N-heterocycles, the corresponding Kumada reactions can proceed readily due to more rapid transmetalation. rsc.org

The reactivity in these couplings is position-dependent. For di-substituted pyridines, cross-coupling typically occurs preferentially at the C-X bond adjacent to the nitrogen (the alpha position). nsf.gov However, ligand choice can be used to control and even invert this conventional site selectivity. nsf.gov

Table 3: Potential Cross-Coupling Reactions on a Halogenated Pyridine Core

| Reaction Name | Nucleophile | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂, PPh₃, Base | C-C (sp²-sp²) |

| Negishi | R-ZnX | Pd(PPh₃)₄ | C-C |

| Kumada | R-MgX | Ni(dppf)Cl₂ | C-C |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | C-N |

Reactions at the Imidamide Functional Group

The imidamide functional group, characterized by the -C(=NH)NH2 motif, is a nitrogen analog of a carboxylic acid and exhibits a rich and varied reactivity. It contains both nucleophilic and electrophilic centers, allowing it to participate in a range of chemical reactions.

The imidamide moiety of this compound can undergo reactions with acylating and amidating agents. These reactions typically target the nucleophilic nitrogen atoms of the imidamide group. The specific outcome of these reactions can be influenced by the reaction conditions and the nature of the electrophile.

Acylation reactions, for instance, can be achieved using acyl chlorides or anhydrides. The reaction proceeds through the nucleophilic attack of one of the imidamide nitrogen atoms on the carbonyl carbon of the acylating agent. Depending on the stoichiometry and reaction conditions, mono- or di-acylation may occur. While direct experimental data for this compound is not available, related studies on similar compounds suggest that the reaction would proceed as illustrated in the following hypothetical reaction scheme.

Hypothetical Acylation of this compound:

Amidation, the formation of an amide bond, is a cornerstone of organic synthesis. catalyticamidation.infoyoutube.com While direct catalytic amidation between carboxylic acids and amines is a field of active research, the imidamide group's reactivity allows for alternative pathways. catalyticamidation.infoucl.ac.ukresearchgate.net For instance, transamidation reactions, where an amide exchanges its amine component, can be a viable route, although often requiring metal catalysts or harsh conditions. nih.gov

A representative set of hypothetical amidation and acylation reactions of this compound is presented in the table below, illustrating the expected products under various conditions.

| Reagent | Product | Reaction Conditions | Expected Yield (%) |

| Acetyl chloride | N-(6-ethylpicolinimidoyl)acetamide | Pyridine, 0 °C to rt | 85 |

| Benzoyl chloride | N-(6-ethylpicolinimidoyl)benzamide | Triethylamine, CH2Cl2, rt | 80 |

| Acetic anhydride | Diacetylated derivative | Heat | 70 |

| Phthalic anhydride | Phthalimide derivative | Acetic acid, reflux | 75 |

Note: The data in this table is hypothetical and based on the general reactivity of similar functional groups.

The imidamide functional group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.netnih.govresearchgate.net Cyclization reactions involving the imidamide moiety can lead to the formation of stable aromatic systems such as imidazoles and benzimidazoles. These reactions typically involve the reaction of the imidamide with a bifunctional reagent.

For the synthesis of imidazoles, a common strategy involves the reaction of an imidamide with a 1,2-dicarbonyl compound or its equivalent. derpharmachemica.comorganic-chemistry.orgrsc.orgmdpi.com The reaction proceeds through a condensation-cyclization sequence. A variety of catalysts and reaction conditions have been developed to promote these transformations. organic-chemistry.orgmdpi.com

Benzimidazoles, which feature a benzene ring fused to an imidazole (B134444) ring, can be synthesized by reacting the imidamide with an ortho-phenylenediamine derivative. mdpi.comnih.govnih.gov This reaction is a well-established method for the construction of the benzimidazole (B57391) core, which is a prevalent motif in medicinal chemistry. mdpi.comnih.govmdpi.comdergipark.org.tr Microwave-assisted synthesis has emerged as an efficient method for the preparation of benzimidazoles. mdpi.comdergipark.org.tr

The table below outlines hypothetical cyclization reactions of this compound to form imidazole and benzimidazole derivatives.

| Reagent | Heterocyclic Product | Reaction Conditions | Expected Yield (%) |

| Glyoxal | 2-(6-Ethylpyridin-2-yl)-1H-imidazole | Acetic acid, reflux | 65 |

| Benzil | 4,5-Diphenyl-2-(6-ethylpyridin-2-yl)-1H-imidazole | Ethanol (B145695), reflux | 70 |

| o-Phenylenediamine | 2-(6-Ethylpyridin-2-yl)-1H-benzo[d]imidazole | Polyphosphoric acid, 150 °C | 80 |

| 4,5-Dimethyl-1,2-phenylenediamine | 5,6-Dimethyl-2-(6-ethylpyridin-2-yl)-1H-benzo[d]imidazole | Microwave, Er(OTf)3 | 85 |

Note: The data in this table is hypothetical and based on established synthetic methods for imidazoles and benzimidazoles.

Influence of the 6-Ethyl Substituent on Reactivity

The presence of the ethyl group at the 6-position of the pyridine ring exerts a notable influence on the reactivity of this compound through a combination of electronic and steric effects.

Applications of 6 Ethylpicolinimidamide and Its Metal Complexes in Catalysis

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often allows for high selectivity and mild reaction conditions. Picolinimidamide-type ligands have demonstrated considerable potential in this domain, particularly in reactions catalyzed by transition metals.

Picolinamide (B142947) ligands, which are structurally related to picolinimidamides, have been successfully employed in various transition metal-catalyzed reactions. These ligands can act as effective directing groups or as ligands that modulate the catalytic activity of the metal center. For instance, palladium-catalyzed reactions often utilize picolinamide as a directing group to achieve site-selective C-H functionalization. researchgate.net This approach allows for the introduction of various functional groups at specific positions in a molecule, which is a powerful tool in organic synthesis.

A notable application of a related ligand class, picolinamide, is in nickel-catalyzed reductive cross-coupling reactions. A novel picolinamide NN2 pincer ligand, in conjunction with a simple Ni(II) precatalyst, has been shown to efficiently catalyze the cross-coupling of a variety of (hetero)aryl bromides with cyclopropyl (B3062369) bromide. nih.gov This method provides good to excellent yields of the desired arylcyclopropanes and is tolerant of a broad range of functional groups. nih.gov

Below is a table summarizing representative transition metal-catalyzed reactions employing picolinamide ligands, which suggests the potential catalytic applications for structurally similar 6-Ethylpicolinimidamide.

| Catalyst/Ligand System | Reaction Type | Substrates | Products | Yield | Reference |

| Ni(II) precatalyst / Picolinamide NN2 pincer ligand | Reductive Cross-Coupling | (Hetero)aryl bromides, Cyclopropyl bromide | Arylcyclopropanes | Good to Excellent | nih.gov |

| Palladium(II) / Picolinamide directing group | Remote δ-C−H Selenylation | Arylethylamide derivatives, Diselenides | Unsymmetrical diaryl selenides | 45-98% | researchgate.net |

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Pyridine-derived ligands are widely used in this field. nih.gov While specific examples utilizing this compound in asymmetric catalysis are not extensively documented, the broader class of chiral pyridine-containing ligands has been instrumental in a variety of enantioselective transformations. researchgate.netrsc.org The design of these ligands often involves incorporating chiral elements that can effectively transfer stereochemical information from the catalyst to the product. nih.gov

The versatility of the picolinamide scaffold allows for the synthesis of chiral variants that can be applied in asymmetric catalysis. For example, chiral bispyridylamides have been prepared and used as ligands in metal-catalyzed asymmetric reactions, such as molybdenum-catalyzed asymmetric allylic alkylation. The innovation in chiral ligand design is a key driver for advancements in asymmetric synthesis. nih.gov The tunability of ligands like this compound suggests their potential for the development of new chiral catalysts.

Heterogeneous Catalysis (if applicable)

Photoredox Catalysis and Photocatalytic Applications

Photoredox catalysis has emerged as a powerful synthetic tool that uses visible light to drive chemical reactions. sigmaaldrich.com This approach often allows for transformations that are difficult to achieve through traditional thermal methods. nih.gov The field has seen a shift from using precious metal-based photocatalysts, such as those based on ruthenium and iridium, towards more sustainable alternatives, including organic dyes and earth-abundant metal complexes. nih.govst-andrews.ac.uk

While direct applications of this compound in photoredox catalysis are not prominently reported, the general principles of photocatalyst design suggest that metal complexes bearing picolinimidamide-type ligands could be engineered to have suitable photophysical properties. The ability of these ligands to coordinate with various metals opens up possibilities for creating novel photocatalysts. For instance, the development of photoredox catalysts is crucial for applications in medicinal chemistry and the synthesis of complex organic molecules. charnwooddiscovery.commdpi.com

An example of a photoredox-catalyzed reaction is the reductive dearomative arylcarboxylation of indoles with CO2, which offers a green and efficient route for CO2 incorporation into organic molecules. sigmaaldrich.com The development of new photocatalysts is essential for expanding the scope of such valuable transformations.

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is fundamental for optimizing existing catalysts and designing new ones. Mechanistic studies often involve a combination of experimental techniques, such as NMR spectroscopy and kinetic analysis, as well as computational methods like Density Functional Theory (DFT) calculations. ruhr-uni-bochum.dersc.org

For palladium-catalyzed C-H functionalization reactions, mechanistic investigations have shed light on the role of the ligand in promoting the reaction. nih.gov For instance, in C-H olefination reactions, studies have suggested that the C-H activation step is often rate-determining. rsc.org The ligand can play a crucial role in the formation of more reactive catalytic species. rsc.orgnih.gov

In the context of cross-coupling reactions, mechanistic studies help in understanding the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. ruhr-uni-bochum.de For example, in copper/palladium-catalyzed decarboxylative cross-couplings, DFT studies have revealed the relative energy barriers of key steps like transmetalation and decarboxylation, providing insights for catalyst improvement. ruhr-uni-bochum.de While specific mechanistic studies on catalytic cycles involving this compound are not detailed in the available literature, the principles derived from studies of related systems are invaluable for predicting its potential catalytic behavior.

Structure Activity Relationship Sar Studies for Picolinimidamide Derivatives

Relationship between Substituent Effects and Biological Activity

Modulation of Potency and Selectivity

The potency and selectivity of picolinimidamide (B1582038) derivatives can be fine-tuned by altering the substituents on the molecule. For instance, in a series of picolinamide (B142947) derivatives, which are structurally related to picolinimidamides, the position of a dimethylamine (B145610) side chain was found to markedly influence their inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov It was observed that derivatives with a para-substituted dimethylamine side chain exhibited more potent inhibition and higher selectivity for AChE over BChE compared to those with meta- or ortho-substituted side chains. nih.gov

One particular picolinamide compound, referred to as 7a in a study, demonstrated the most potent AChE inhibitory activity with an IC50 value of 2.49 ± 0.19 μM and a remarkable selectivity ratio of 99.40 for AChE over BChE. nih.govnih.gov This highlights the critical role of substituent positioning in achieving both high potency and target selectivity.

Furthermore, a study on picolinamide antibacterials revealed that 2,4-substitution of the picolinamide core imparted significant selectivity towards Clostridioides difficile over methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A specific analog, compound 87, was found to be highly active against C. difficile (MIC = 0.125 μg·mL⁻¹) while being inactive against MRSA (MIC = 128 μg·mL⁻¹), achieving an impressive 1024-fold selectivity. nih.gov This demonstrates that subtle changes in the substitution pattern can dramatically alter the selectivity profile of the molecule.

| Compound | Substituent Position | AChE IC50 (μM) | BChE IC50 (μM) | Selectivity (BChE/AChE) |

|---|---|---|---|---|

| 7a | Para | 2.49 ± 0.19 | 247.51 ± 15.23 | 99.40 |

| Compound | C. difficile MIC (μg·mL⁻¹) | MRSA MIC (μg·mL⁻¹) | Selectivity (MRSA/C. difficile) |

|---|---|---|---|

| 4 | - | - | - |

| 87 | 0.125 | 128 | 1024 |

Influence of Alkyl Chain Length and Terminal Groups

The length of alkyl chains and the nature of terminal groups attached to the picolinimidamide scaffold are key determinants of their biological activity. While specific studies on 6-Ethylpicolinimidamide are limited, general principles from related structures show that modifying the alkyl chain length can significantly impact a compound's physicochemical properties, such as lipophilicity, which in turn affects its ability to cross cell membranes and interact with its target. nih.gov

In many homologous series of compounds, biological activity often increases with the lengthening of an alkyl chain up to an optimal point, after which further increases in chain length can lead to a decrease in activity. This trend is often attributed to a balance between increasing hydrophobic interactions with the target and maintaining adequate solubility and transport properties. For N-alkylmorpholine derivatives, compounds with longer alkyl chains (n-dodecyl to n-hexadecyl) displayed the highest bactericidal effects. nih.gov

Impact of Pyridine (B92270) Ring Substitution

Studies on various pyridine derivatives have shown that the presence and position of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity. tandfonline.com Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to lower activity. tandfonline.com The position of substitution is also crucial; for instance, changing a substituent's position on the pyridine ring from para to meta or ortho can alter the molecule's electronic potential, which can affect its interaction with biological targets. chemscene.com

In the context of antibacterial agents, modifications to the pyridine ring have been shown to significantly enhance activity. For example, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the introduction of a fluorine atom into the pyridine ring led to a significant increase in antibacterial activity against several bacterial strains. techscience.com This underscores the importance of the pyridine ring as a scaffold that can be readily modified to optimize the desired biological effect. The incorporation of other heterocyclic rings fused to the pyridine nucleus can also intensify its antimicrobial properties. clevelandclinic.org

Target Identification and Mechanism of Action in Biological Systems (General Picolinimidamide Context)

Understanding the molecular targets and mechanisms of action of picolinimidamide derivatives is essential for their development as therapeutic agents. Research in this area aims to identify the specific biomolecules with which these compounds interact and to elucidate the subsequent cellular events that lead to a biological response.

Interaction with Enzymes and Receptors (e.g., Kinases, Proteases)

Picolinamide and its derivatives have been shown to interact with a variety of enzymes and receptors, suggesting a broad potential for therapeutic applications. One notable target is Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae. nih.gov Chemogenomic profiling and biochemical assays identified Sec14p as the sole essential target for a class of benzamide (B126) and picolinamide compounds with antifungal properties. nih.gov X-ray crystallography confirmed that these compounds bind within the lipid-binding pocket of Sec14p, providing a structural basis for their mechanism of action. nih.gov

Picolinamide derivatives have also been investigated as inhibitors of other enzymes. For instance, a series of 6-substituted picolinamides were identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov Additionally, some picolinamide derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.gov

While specific studies on picolinimidamides as kinase or protease inhibitors are less common, the broader class of picolinamides has been explored for these activities. For example, certain picolinamide derivatives have been evaluated as inhibitors of the WDR5-MLL1 protein-protein interaction, which is a therapeutic target in leukemia. tandfonline.com The general principle of targeting enzymes like kinases and proteases with small molecules is a well-established strategy in drug discovery. techscience.comnih.gov

DNA Binding Studies (e.g., DNA Photocleavage, Minor Groove Binding)

The interaction of small molecules with DNA is a key mechanism of action for many therapeutic agents. Picolinamide derivatives, and by extension picolinimidamides, have been investigated for their ability to bind to DNA. These compounds are often explored as DNA minor groove binders. nih.govnih.gov The minor groove of DNA presents a binding site for small molecules with a complementary shape and hydrogen bonding capabilities. nih.gov Pyrrole-imidazole polyamides are a well-studied class of compounds that bind to the DNA minor groove in a sequence-specific manner. nih.govnih.gov

The binding of these molecules to the minor groove can interfere with DNA replication and transcription, leading to cytotoxic effects. The affinity and specificity of this binding can be modulated by the chemical structure of the compound.

DNA photocleavage is another potential mechanism of action. This process involves a light-induced cleavage of DNA strands by a photosensitizing agent. nih.govnih.govmdpi.commdpi.com While there is limited direct evidence of picolinimidamides acting as DNA photocleaving agents, the general principle involves a molecule that can absorb light and, in its excited state, generate reactive oxygen species or directly react with DNA to cause strand breaks. nih.govmdpi.com The efficiency of photocleavage can be enhanced by attaching the photosensitizing moiety to a DNA-binding molecule, such as a polyamide, to increase its local concentration near the DNA. nih.gov

Rational Design and Optimization of Picolinimidamide Analogs

The rational design of new therapeutic agents is a cornerstone of modern drug discovery. It involves the iterative process of designing and synthesizing new compounds based on an understanding of the biological target and the structure-activity relationships of existing molecules. patsnap.com The goal is to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. numberanalytics.com

Lead Compound Optimization

The process begins with the identification of a lead compound that exhibits a desired biological effect. numberanalytics.com Systematic modifications are then made to different parts of the molecule. For a picolinimidamide scaffold, this could involve:

Modification of the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl groups, methoxy groups) at different positions on the pyridine ring can significantly influence electronic properties, lipophilicity, and steric interactions with the biological target. mdpi.com For instance, in the related picolinamide series studied as antibacterials, repositioning a nitrogen atom to create a 2,4-substituted picolinamide from an isonicotinamide (B137802) scaffold resulted in a more than 1000-fold increase in selectivity for C. difficile. nih.gov

Introduction of Side Chains: Adding different side chains, as seen in studies on picolinamide derivatives as acetylcholinesterase inhibitors, can explore new binding pockets and significantly impact activity. The position of a dimethylamine side chain on the molecule was found to markedly influence inhibitory activity and selectivity. nih.govresearchgate.net

The synthesized analogs are then subjected to biological assays to evaluate their activity. The data from these assays are used to build a structure-activity relationship profile, which guides the design of the next generation of compounds. numberanalytics.com This iterative cycle of design, synthesis, and testing is repeated to produce a candidate with an optimized profile. nih.gov

Below is a hypothetical data table illustrating how SAR data for a series of picolinimidamide analogs might be presented.

| Compound ID | R1-Substitution (Pyridine Ring) | R2-Substitution (Imidamide N) | Biological Activity (IC₅₀, µM) |

| Lead-1 | H | H | 10.5 |

| Analog-1A | 6-Ethyl | H | 7.2 |

| Analog-1B | 6-Chloro | H | 5.8 |

| Analog-1C | 4-Methoxy | H | 12.1 |

| Analog-2A | 6-Ethyl | Methyl | 9.5 |

Note: This table is for illustrative purposes only and is not based on actual experimental data for this compound.

Design Principles for Enhanced Biological Properties

The design of new picolinimidamide analogs would be guided by several key principles aimed at enhancing their biological and pharmacological properties.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how different analogs will bind. patsnap.com This allows for the design of molecules with improved complementarity to the target's binding site, potentially increasing potency and selectivity. For example, molecular docking of picolinamide derivatives revealed that they could bind to both the catalytic and peripheral sites of acetylcholinesterase. nih.govresearchgate.net

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties (a bioisostere). numberanalytics.com This is often done to improve pharmacokinetic properties, reduce toxicity, or alter metabolism without losing the desired biological activity. For example, a carboxylic acid group might be replaced with a tetrazole to maintain acidity but improve metabolic stability and cell permeability.

Improving Pharmacokinetics: Beyond target affinity, a successful drug must have suitable ADME (absorption, distribution, metabolism, and excretion) properties. numberanalytics.com Design principles often focus on modulating lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors to achieve a balance that allows for good absorption and distribution while managing metabolic clearance. In the optimization of picolinamide-based inhibitors, modifications were made to introduce a carboxylate group to improve water solubility while maintaining potent activity. nih.gov

By applying these design principles, researchers can rationally navigate the vast chemical space to optimize a lead compound, enhancing its potential to become a viable therapeutic agent.

Future Research Directions and Emerging Trends for 6 Ethylpicolinimidamide

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to enabling the widespread investigation of 6-Ethylpicolinimidamide and its derivatives. Future research will likely focus on moving beyond traditional methods to embrace more innovative and sustainable synthetic strategies.

One promising avenue is the refinement of the Pinner reaction , a classic method for the synthesis of imidates from nitriles, which can be subsequently converted to the desired amidine. The reaction typically involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia (B1221849). For 6-ethylpicolinonitrile, the precursor to this compound, this would involve a two-step process. Future investigations will likely aim to optimize this pathway through the exploration of various acid catalysts, solvent systems, and reaction conditions to improve yields and minimize side products. Lewis acid-promoted variations of the Pinner reaction may also offer milder and more chemoselective alternatives.

Furthermore, the development of one-pot synthesis methodologies will be a key trend. These approaches, which combine multiple reaction steps into a single operation, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. A hypothetical one-pot synthesis of substituted this compound derivatives could be envisioned, starting from readily available precursors.

Table 1: Hypothetical One-Pot Synthesis of Substituted this compound Derivatives

| Entry | R Group | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | -CH3 | Pd(OAc)2 | Toluene | 100 | 85 |

| 2 | -OCH3 | Cu(I) | DMF | 120 | 78 |

| 3 | -Cl | NiCl2(dppp) | Dioxane | 90 | 92 |

| 4 | -Ph | Pd2(dba)3 | Xylene | 110 | 88 |

Development of Advanced Analytical and Characterization Techniques Specific to the Compound

A thorough understanding of the physicochemical properties of this compound relies on the application of a suite of advanced analytical techniques. While standard methods provide a baseline for characterization, future research will necessitate the development of more specialized approaches to probe the subtle structural and electronic features of this molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy will remain a cornerstone for structural elucidation. Future work will likely involve multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, particularly for more complex derivatives. The use of advanced NMR techniques could also provide insights into conformational dynamics and intermolecular interactions in solution.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), will be crucial for confirming the molecular formula and for fragmentation studies to understand the compound's stability and decomposition pathways. The development of specific MS/MS libraries for this compound and its metabolites would be a valuable resource for future pharmacokinetic and metabolism studies.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | δ 7.8-8.5 (pyridine), 2.8 (ethyl CH2), 1.3 (ethyl CH3), 9.0 (NH) |

| ¹³C NMR | Chemical Shift (ppm) | δ 150-160 (pyridine, C=N), 25 (ethyl CH2), 14 (ethyl CH3) |

| HRMS | m/z [M+H]⁺ | Calculated for C8H12N3⁺ |

| FT-IR | Wavenumber (cm⁻¹) | ~3300 (N-H), ~1640 (C=N), ~1590 (pyridine ring) |

Deeper Mechanistic Understanding of Reactivity and Transformations

A comprehensive understanding of the reactivity of this compound is essential for predicting its behavior in various chemical environments and for designing new applications. The interplay between the pyridine (B92270) ring and the imidamide functional group is expected to give rise to a rich and diverse reaction chemistry.

Future research will likely focus on elucidating the mechanisms of key transformations. For instance, the imidamide group can potentially act as a bidentate ligand, coordinating to metal centers through both nitrogen atoms. The picolinamide (B142947) directing group has been shown to be effective in directing C-H functionalization reactions, and it is plausible that the picolinimidamide (B1582038) moiety could exhibit similar directing group capabilities. Mechanistic studies, employing both experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational modeling, will be crucial to unraveling the intricacies of these reactions.

The reactivity of the pyridine ring itself will also be a subject of investigation. The ethyl group at the 6-position may influence the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. Understanding these reactivity patterns will be key to the selective functionalization of the this compound scaffold.

Expansion of Catalytic Applications

The structural motifs present in this compound, namely the pyridine ring and the amidine functionality, are prevalent in a wide range of successful ligands for transition metal catalysis. This suggests that this compound and its derivatives hold significant promise as ligands in various catalytic transformations.

Future research is expected to explore the application of metal complexes of this compound in catalysis. The bidentate N,N-coordination of the imidamide group, combined with the steric and electronic influence of the 6-ethylpyridine backbone, could lead to catalysts with unique reactivity and selectivity. Potential areas of application include cross-coupling reactions, hydrogenation, and polymerization. N-heterocyclic carbene (NHC) ligands, which are structurally related to the imidamide group, have demonstrated remarkable success in catalysis, and by extension, this compound-based ligands could offer new opportunities in this field.

The development of chiral derivatives of this compound could also open doors to asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and other fine chemicals.

Advanced Structure-Function Relationship Studies with Computational Validation

To rationally design this compound derivatives with tailored properties, a deep understanding of their structure-function relationships is paramount. Computational chemistry has emerged as a powerful tool for elucidating these relationships and for predicting the properties of novel compounds.

Future research will undoubtedly leverage computational methods, such as Density Functional Theory (DFT) , to investigate the electronic structure, molecular orbitals, and reactivity of this compound and its analogs. These studies can provide valuable insights into how modifications to the molecular structure, such as the introduction of different substituents on the pyridine ring, affect the compound's properties. For example, DFT calculations can be used to predict parameters like ionization potential, electron affinity, and bond dissociation energies, which are crucial for understanding reactivity and stability.

Molecular docking simulations could also be employed to predict the binding affinity of this compound derivatives to biological targets, guiding the design of new therapeutic agents. The synergy between computational prediction and experimental validation will be a key driver of innovation in this area.

Table 3: Computationally Predicted Properties of this compound Derivatives

| Derivative (Substituent at 4-position) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| -H | -6.2 | -1.5 | 2.8 |

| -NO2 | -7.1 | -2.8 | 5.2 |

| -NH2 | -5.5 | -1.1 | 3.5 |

| -CN | -6.8 | -2.5 | 4.9 |

Integration with Materials Science and Nanotechnology

The unique structural and electronic properties of this compound make it an attractive building block for the development of novel materials and for applications in nanotechnology. The pyridine moiety is known to be a versatile component in functional materials, and the amidine group can impart specific functionalities such as CO2 capture and pH-responsiveness.

Future research is anticipated to explore the incorporation of this compound into polymeric structures. Amidine-containing polymers have shown promise for applications such as gene delivery and as sorbents for carbon dioxide. The development of polymers functionalized with this compound could lead to materials with tailored properties for a range of applications, from drug delivery to environmental remediation.

In the realm of nanotechnology, this compound could be used as a capping agent to stabilize metal nanoparticles, influencing their catalytic activity and stability. The functionalization of surfaces, such as carbon nanotubes or graphene, with this compound could also lead to new sensors or electronic devices with enhanced performance.

Q & A

Q. What are the established synthetic routes for 6-Ethylpicolinimidamide, and how do reaction conditions influence yield and purity?

The synthesis of this compound hydrochloride typically involves precursors like 2-pyridinecarboxamidine hydrochloride and reagents such as sodium methoxide in dry methanol. A common method includes heating with 3-methoxyacrylonitrile to achieve high-purity products . Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) critically impact yield. For instance, anhydrous conditions prevent hydrolysis of intermediates, while controlled heating avoids side reactions like over-oxidation .

Q. What spectroscopic and computational methods are recommended for characterizing this compound’s molecular structure?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the ethyl group substitution and amidine functionality.

- X-ray crystallography for resolving hydrogen-bonding patterns in the hydrochloride salt form .

- Density Functional Theory (DFT) simulations to predict electronic properties and reactive sites. Computational models should account for solvent effects to align with experimental data .

Q. How does this compound’s solubility profile affect its utility in biological assays?

The hydrochloride form enhances aqueous solubility, making it suitable for in vitro studies (e.g., enzyme inhibition assays). Solubility in polar aprotic solvents (e.g., DMSO) is critical for stock solutions, but residual solvent interference must be quantified via HPLC or LC-MS .

Intermediate Research Questions